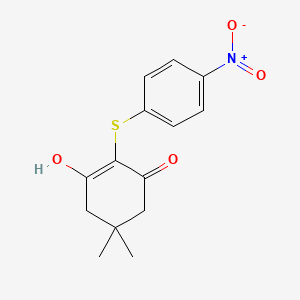
3-hydroxy-5,5-dimethyl-2-(4-nitrophenyl)sulfanylcyclohex-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-hydroxy-5,5-dimethyl-2-(4-nitrophenyl)sulfanylcyclohex-2-en-1-one is a complex organic compound with a unique structure that includes a cyclohexenone ring substituted with hydroxyl, dimethyl, nitrophenyl, and sulfanyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-5,5-dimethyl-2-(4-nitrophenyl)sulfanylcyclohex-2-en-1-one typically involves a multi-step process. One common method is the Knoevenagel condensation reaction, where 4-nitrobenzaldehyde reacts with dimedone (5,5-dimethyl-1,3-cyclohexanedione) in the presence of a base such as piperidine . The reaction proceeds through the formation of a methylene intermediate, which then undergoes cyclization to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as montmorillonite KSF can be employed to facilitate the reaction and improve efficiency .
Análisis De Reacciones Químicas
Types of Reactions
3-hydroxy-5,5-dimethyl-2-(4-nitrophenyl)sulfanylcyclohex-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The nitro group can be reduced to an amine.
Substitution: The sulfanyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride (SnCl₂) in hydrochloric acid.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products
Oxidation: Formation of 3-oxo-5,5-dimethyl-2-(4-nitrophenyl)sulfanylcyclohex-2-en-1-one.
Reduction: Formation of 3-hydroxy-5,5-dimethyl-2-(4-aminophenyl)sulfanylcyclohex-2-en-1-one.
Substitution: Formation of various substituted cyclohexenone derivatives.
Aplicaciones Científicas De Investigación
3-hydroxy-5,5-dimethyl-2-(4-nitrophenyl)sulfanylcyclohex-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 3-hydroxy-5,5-dimethyl-2-(4-nitrophenyl)sulfanylcyclohex-2-en-1-one involves its interaction with various molecular targets. The compound can act as an inhibitor of specific enzymes or receptors, leading to its biological effects. For example, its antioxidant activity may be due to its ability to scavenge free radicals and inhibit oxidative stress pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 2,2′-[(4-Hydroxy-3-nitrophenyl)methylene]bis(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one)
- 2,2′-[(4-Bromophenyl)methylene]bis(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one)
Uniqueness
3-hydroxy-5,5-dimethyl-2-(4-nitrophenyl)sulfanylcyclohex-2-en-1-one is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and potential biological activities compared to its analogs. The combination of hydroxyl, nitrophenyl, and sulfanyl groups in the cyclohexenone ring structure contributes to its diverse applications and mechanisms of action.
Propiedades
IUPAC Name |
3-hydroxy-5,5-dimethyl-2-(4-nitrophenyl)sulfanylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4S/c1-14(2)7-11(16)13(12(17)8-14)20-10-5-3-9(4-6-10)15(18)19/h3-6,16H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFLVKVIVCOPQQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)SC2=CC=C(C=C2)[N+](=O)[O-])O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(4-Methoxyphenyl)-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyrrolidine-2,5-dione](/img/structure/B5132889.png)
![2-(4-chlorophenyl)-N-[(2-methoxyphenyl)methyl]ethanamine;oxalic acid](/img/structure/B5132891.png)
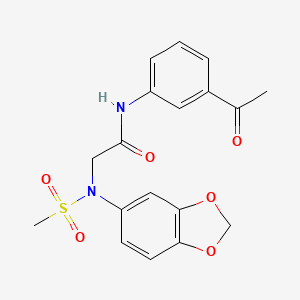
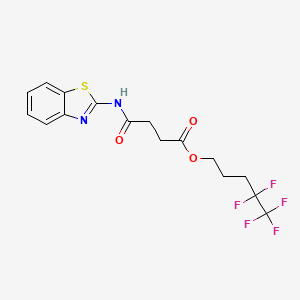
![3-(3-chlorophenyl)-N-[1-(2-fluorobenzyl)-3-piperidinyl]propanamide](/img/structure/B5132917.png)
![8-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-[2-(4-methoxyphenyl)ethyl]-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5132923.png)
![4-[(2,4-dichloro-5-methylphenyl)sulfonyl]-2,6-dimethylmorpholine](/img/structure/B5132929.png)
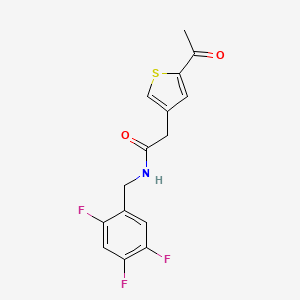
![N-cyclopentyl-1-ethyl-3-methyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-1H-pyrazole-5-carboxamide](/img/structure/B5132935.png)
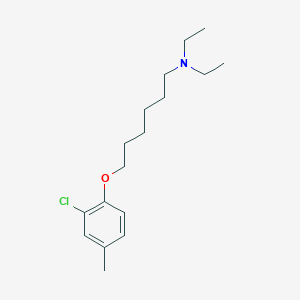
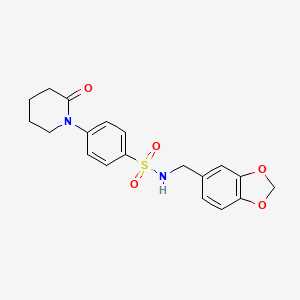
![2-[(4-benzyl-1-piperazinyl)methyl]-N-(3-pyridinylmethyl)-1,3-oxazole-4-carboxamide](/img/structure/B5132962.png)
![N-[(PYRIDIN-3-YL)METHYL]-4H5H6H7H8H-CYCLOHEPTA[B]THIOPHENE-2-CARBOXAMIDE](/img/structure/B5132964.png)
![4-[2-[3-(2,4-dichlorophenyl)-5-(3-fluoro-4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-1,3-thiazol-4-yl]-N,N-diethylbenzenesulfonamide](/img/structure/B5132976.png)
